
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine
Vue d'ensemble
Description
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine, also known as NDC-2FMPD, is an amino acid derivative that is used in scientific research. It is a highly versatile compound that has a wide range of applications in the laboratory, including in biochemical and physiological research. This compound has been found to have a number of beneficial properties, including its ability to act as a substrate for enzymes and its ability to act as a buffer in aqueous solutions.
Applications De Recherche Scientifique
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is a highly versatile compound that has a wide range of applications in the laboratory. It has been found to act as a substrate for enzymes, allowing for the study of enzyme kinetics and the development of new enzyme inhibitors. In addition, N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine has been used as a buffer in aqueous solutions, allowing for the study of biochemical and physiological processes. It has also been used in the study of drug metabolism, and as a substrate for the synthesis of peptides.
Mécanisme D'action
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is a highly reactive compound that is able to interact with a variety of molecules. It is able to act as a substrate for enzymes, allowing for the study of enzyme kinetics and the development of new enzyme inhibitors. In addition, it can act as a buffer in aqueous solutions, allowing for the study of biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine has been found to have a number of beneficial properties. It has been found to act as a substrate for enzymes, allowing for the study of enzyme kinetics and the development of new enzyme inhibitors. In addition, it has been found to act as a buffer in aqueous solutions, allowing for the study of biochemical and physiological processes. It has also been found to have an effect on the metabolism of drugs, and as a substrate for the synthesis of peptides.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine has a number of advantages in the laboratory setting. It is a highly reactive compound that is able to interact with a variety of molecules, making it an ideal substrate for enzyme studies. In addition, it can act as a buffer in aqueous solutions, allowing for the study of biochemical and physiological processes. However, it is important to note that N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is a highly reactive compound and may cause undesired side reactions in some experiments.
Orientations Futures
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine has numerous potential future applications in the laboratory setting. It could be used to study the effects of enzyme inhibitors on biochemical and physiological processes. In addition, it could be used in the development of new drugs and in the study of drug metabolism. It could also be used in the synthesis of peptides and in the study of protein folding. Finally, it could be used in the development of new catalysts and in the study of enzyme kinetics.
Propriétés
IUPAC Name |
N'-(2,3-dimethylcyclohexyl)-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13-6-3-8-16(14(13)2)18(10-5-9-17)12-15-7-4-11-19-15/h4,7,11,13-14,16H,3,5-6,8-10,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXDGBYADISEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N(CCCN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



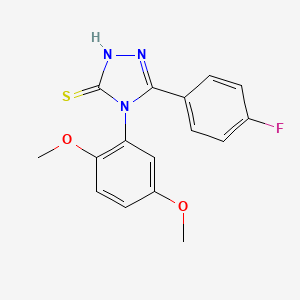
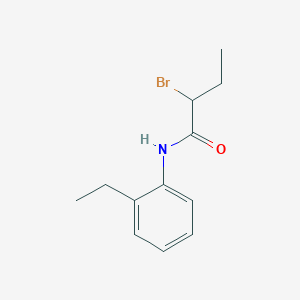
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
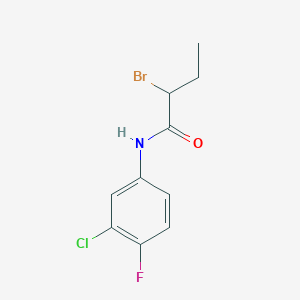
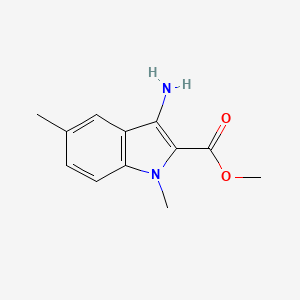
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
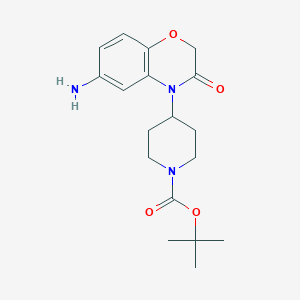
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)
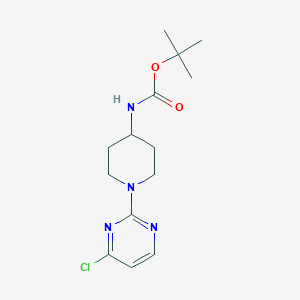
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)